Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
Description
Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a heterocyclic compound featuring a diazine core (a six-membered ring with two nitrogen atoms) substituted with a methyl group at position 6, a 3-phenoxyphenyl group at position 2, and a thioxo (C=S) group at position 2. The methyl ester moiety at the carboxylate position enhances its stability and solubility in organic solvents.
Properties
IUPAC Name |
methyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-16(18(22)23-2)17(21-19(25)20-12)13-7-6-10-15(11-13)24-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRBUAQIHCZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate (CAS No. 329208-13-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 354.42 g/mol
- IUPAC Name : Methyl 6-methyl-4-(3-phenoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that focus on building the thioxo-diazine framework. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against several pathogenic microorganisms. For example:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate inhibition | 0.21 µM |
| Pseudomonas aeruginosa | Potent inhibition | 0.21 µM |
| Candida spp. | Antifungal activity | Varies |
| Micrococcus luteus | Selective action | Varies |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The binding interactions with bacterial targets were assessed through molecular docking studies, which indicated favorable binding energies comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives of the compound exhibit promising cytotoxic effects. The MTT assay results indicated that while some derivatives were cytotoxic at higher concentrations, they also showed selective toxicity towards cancer cell lines compared to normal cells .
Case Studies
Several case studies have documented the efficacy of this compound in specific applications:
- Antibacterial Application : A study evaluated the compound's effectiveness against clinical strains of Citrobacter freundii, demonstrating significant inhibition zones in agar diffusion assays.
- Antifungal Application : Research indicated that derivatives of this compound exhibited antifungal activity against Candida albicans, with growth inhibition observed at various concentrations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 6-methyl-2-(3-phenoxyphenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions that focus on constructing the thioxo-diazine framework. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
The compound has been evaluated for various biological activities, including:
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of pathogenic microorganisms. The following table summarizes its antimicrobial activity:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Moderate inhibition | 0.21 µM |
| Pseudomonas aeruginosa | Potent inhibition | 0.21 µM |
| Candida spp. | Antifungal activity | Varies |
| Micrococcus luteus | Selective action | Varies |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. Molecular docking studies revealed favorable binding interactions with bacterial targets, comparable to established antibiotics like ciprofloxacin.
Cytotoxicity Studies
Cytotoxicity assessments using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have shown that certain derivatives of the compound possess promising cytotoxic effects. The MTT assay results indicated selective toxicity towards cancer cell lines while sparing normal cells at lower concentrations.
Case Studies
Several case studies highlight the efficacy of this compound in specific applications:
- Antibacterial Application : A study evaluated the compound's effectiveness against clinical strains of Citrobacter freundii, showing significant inhibition zones in agar diffusion assays.
- Antifungal Application : Research indicated that derivatives of this compound exhibited antifungal activity against Candida albicans, with growth inhibition observed at various concentrations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives reported in the literature, differing primarily in aryl substituents and functional groups. Key comparisons include:
*Calculated based on molecular formula C₁₇H₁₆N₂O₃S.
Key Observations :
- This may influence reactivity in substitution or coupling reactions.
- Synthetic Efficiency: Ethyl 4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IIe) achieves a high yield of 92.98% , suggesting that chloro-substituted aryl groups may favor synthetic efficiency over phenoxy groups.
- Industrial Relevance : The 4-chlorophenyl analogue (CAS 134141-11-0) is produced industrially at 99% purity, indicating its commercial viability for applications such as agrochemical intermediates .
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s thioxo (C=S) group is expected to absorb near ~1200–1050 cm⁻¹, while the methyl ester C=O stretch would align with analogues (~1659 cm⁻¹) .
- Thermal Stability : Higher melting points in methylthio-substituted pyrimidines (e.g., 210–211°C for compound IIk ) suggest that sulfur-containing derivatives exhibit greater crystalline stability compared to ester-only analogues.
Functional Group Comparisons
- Thioxo vs.
- Ester Variations : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., IIk ), which could influence purification methods.
Q & A
Q. What strategies can mitigate regioselectivity challenges in modifying the diazine core?
- Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Directed Metalation : Use lithiation (LDA/THF) at -78°C to direct substitutions.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids for controlled functionalization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
